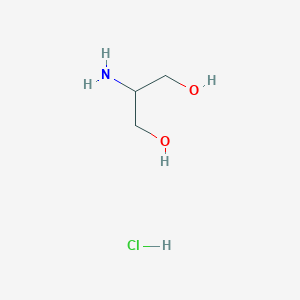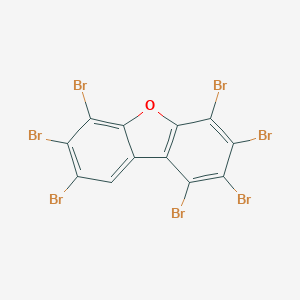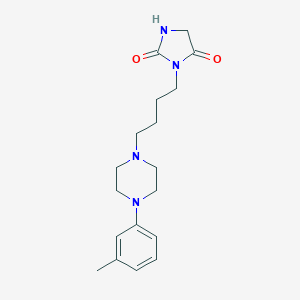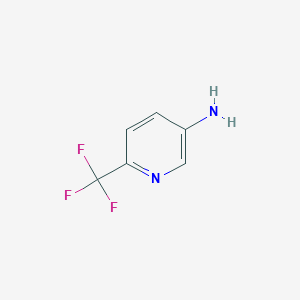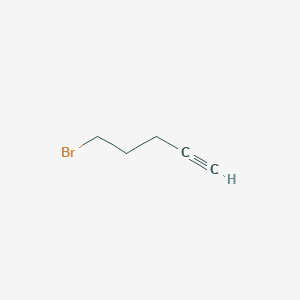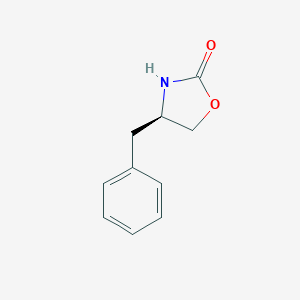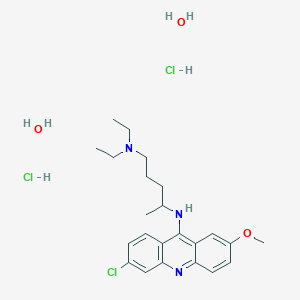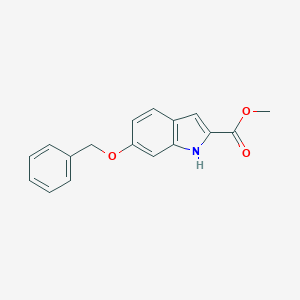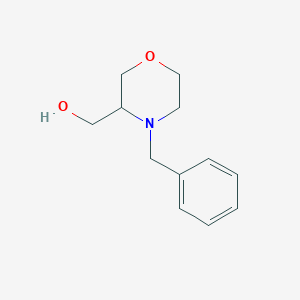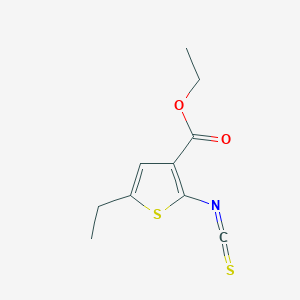
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is a chemical compound that has gained much attention in scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to have potential as an anticancer agent, as it exhibits cytotoxic activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi. In material science, it has been studied for its potential applications in the development of organic semiconductors and as a building block for the synthesis of new materials. In organic synthesis, it has been studied for its potential as a versatile building block for the synthesis of various compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is not fully understood, but it is believed to be related to its ability to inhibit the growth of cancer cells and bacteria. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Efectos Bioquímicos Y Fisiológicos
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and antimicrobial activity. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate is its versatility as a building block for the synthesis of various compounds. It can be easily synthesized through various methods and has been shown to exhibit various biological activities. However, one of the limitations of using Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic activity against cancer cells, but its toxicity towards normal cells is not fully understood. Therefore, caution should be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are many future directions for the study of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate. One direction is the development of new compounds based on Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate for use as anticancer agents, anti-inflammatory agents, and antimicrobial agents. Another direction is the study of the mechanism of action of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate, particularly its cytotoxic activity against cancer cells. Additionally, the potential toxicity of Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate towards normal cells should be further studied to ensure its safety for use in medical applications.
Métodos De Síntesis
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 5-ethyl-2-bromothiophene-3-carboxylate with potassium thiocyanate in the presence of copper(I) thiophene-2-carboxylate, or through the reaction of ethyl 5-ethyl-2-chlorothiophene-3-carboxylate with sodium thiocyanate in the presence of copper(I) thiophene-2-carboxylate. These methods have been studied extensively and have been found to be efficient in producing high yields of the compound.
Propiedades
Número CAS |
109343-21-7 |
|---|---|
Nombre del producto |
Ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate |
Fórmula molecular |
C10H11NO2S2 |
Peso molecular |
241.3 g/mol |
Nombre IUPAC |
ethyl 5-ethyl-2-isothiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C10H11NO2S2/c1-3-7-5-8(10(12)13-4-2)9(15-7)11-6-14/h5H,3-4H2,1-2H3 |
Clave InChI |
BNICADDGDCDEQY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)N=C=S)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)N=C=S)C(=O)OCC |
Sinónimos |
3-Thiophenecarboxylicacid,5-ethyl-2-isothiocyanato-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
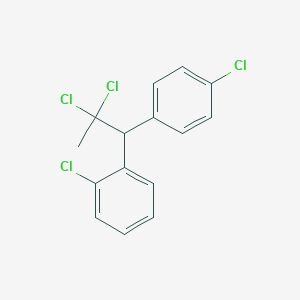
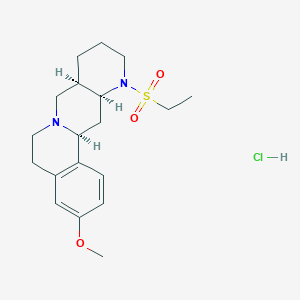
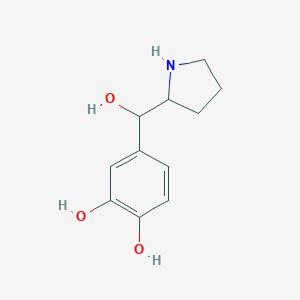
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)
